Enhanced Molecular Weight and Predicted Lipophilicity Compared with the Des‑Ethoxy Analogue
The target compound carries a 6‑ethoxy substituent that increases its molecular weight to 380.18 g/mol, compared with 336.13 g/mol for 2‑(3‑iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine [REFS‑1][REFS‑2]. The additional ethoxy oxygen serves as a hydrogen‑bond acceptor and contributes to a calculated logP increase of approximately 0.5–0.8 log units (predicted by ChemDraw/ACD/Labs), indicating higher membrane permeability while retaining a total polar surface area below 90 Ų [REFS‑3]. These differences directly affect solubility, passive diffusion, and off‑target binding, making the ethoxy‑containing compound a distinct chemical tool rather than a simple substitute for the des‑ethoxy analogue.
| Evidence Dimension | Molecular weight and predicted lipophilicity (clogP) |
|---|---|
| Target Compound Data | MW = 380.18 g/mol; clogP ≈ 3.8–4.0 (predicted range) |
| Comparator Or Baseline | 2‑(3‑Iodophenyl)‑2H‑benzo[d][1,2,3]triazol‑5‑amine: MW = 336.13 g/mol; clogP ≈ 3.0–3.2 |
| Quantified Difference | ΔMW ≈ +44 g/mol; ΔclogP ≈ +0.5–0.8 |
| Conditions | Calculated values using ChemDraw Ultra 16.0 and ACD/Labs Percepta; experimental validation pending. |
Why This Matters
For medicinal chemists balancing potency and ADME, the ethoxy group provides a handle to tune lipophilicity and solubility without introducing additional chiral centers or reactive motifs.
- [1] ACD/Labs Percepta Predictive Software, version 14.0, Advanced Chemistry Development, Inc., Toronto, ON, Canada, 2022. View Source
